molecular formula C19H26ClN5OS B2998021 N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189727-02-3

N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2998021
CAS RN: 1189727-02-3
M. Wt: 407.96
InChI Key: XMRVKOHWJXSJSO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains functional groups such as amide, pyrazole, and benzothiazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

1. Chemical Synthesis and Derivatives

Research into the synthesis and derivatives of compounds similar to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride has been ongoing. Compounds such as 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one and related derivatives show promise in various applications. These compounds, synthesized using reactions with primary amines, malononitrile, and ethyl cyanoacetate, demonstrate potential in creating novel chemicals with diverse applications (El-Bayouki & Basyouni, 1988).

2. Biological Activity and Potential Applications

Research has also focused on the biological activities of similar compounds. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been shown to possess potent cytotoxic properties, demonstrating their potential as therapeutic agents in cancer treatment. Such compounds have been tested against various cancer cell lines, revealing significant inhibitory effects and potential for future clinical applications (Deady et al., 2003).

3. Antimicrobial Properties

Another area of research is the exploration of antimicrobial properties. Compounds like N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides, which are structurally similar, have shown promising antimicrobial activity. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).

4. Novel Antipsychotic Agents

Furthermore, derivatives of similar compounds have been explored as potential antipsychotic agents. Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for instance, has shown antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors, suggesting a unique mechanism of action and potential for development into new antipsychotic medications (Wise et al., 1987).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS.ClH/c1-5-23(6-2)11-12-24(18(25)16-9-10-20-22(16)4)19-21-15-8-7-14(3)13-17(15)26-19;/h7-10,13H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVKOHWJXSJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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